molecular formula C10H12O4 B140358 2,3,4-Trimethoxybenzaldehyde CAS No. 2103-57-3

2,3,4-Trimethoxybenzaldehyde

Cat. No.: B140358
CAS No.: 2103-57-3
M. Wt: 196.2 g/mol
InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzaldehyde is an organic compound with the molecular formula C10H12O4. It is a white crystalline powder with a melting point of 38-40°C and a boiling point of 168-170°C at 12 mmHg . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Mechanism of Action

Target of Action

It has been used to study the effects on tubulin-dependent gtp hydrolysis . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.

Mode of Action

It has been observed to affect tubulin-dependent gtp hydrolysis . GTP hydrolysis is a critical process in the polymerization and depolymerization of tubulin, which forms the microtubule structures essential for cell division and intracellular transport.

Biochemical Pathways

Given its observed effects on tubulin-dependent GTP hydrolysis , it may influence the dynamics of microtubule assembly and disassembly, thereby affecting cell division and other microtubule-dependent processes.

Result of Action

Given its observed effects on tubulin-dependent gtp hydrolysis , it may influence cell division and other cellular processes dependent on microtubule dynamics.

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

It has been used to study the effects on tubulin-dependent GTP hydrolysis . This suggests that 2,3,4-Trimethoxybenzaldehyde may interact with tubulin, a globular protein, and influence its ability to hydrolyze GTP.

Cellular Effects

Its influence on tubulin-dependent GTP hydrolysis suggests that it may affect cellular processes related to microtubule dynamics . Microtubules, composed of tubulin, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Molecular Mechanism

Its effect on tubulin-dependent GTP hydrolysis suggests that it may bind to tubulin and influence its GTPase activity . This could potentially affect the polymerization and depolymerization of microtubules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethoxybenzaldehyde can be synthesized using gallic acid as a starting material. The process involves the following steps :

    Methylation: Gallic acid is methylated using dimethyl sulfate in the presence of sodium hydroxide to form 1,2,3-trimethoxybenzene.

    Formylation: The intermediate 1,2,3-trimethoxybenzene undergoes a formylation reaction with a Vilsmeier-Haack reagent to produce this compound.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route. The process is optimized to achieve a high yield and purity of the product. The overall yield of the industrial process can reach up to 73%, with a product purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,3,4-Trimethoxybenzoic acid.

    Reduction: 2,3,4-Trimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,3,4-Trimethoxybenzaldehyde has several applications in scientific research, including :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.

    Industry: It is used in the production of dyes, fragrances, and other fine chemicals.

Comparison with Similar Compounds

2,3,4-Trimethoxybenzaldehyde can be compared with other trimethoxybenzaldehyde isomers, such as 2,4,6-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde . These compounds share similar chemical properties but differ in their substitution patterns on the benzene ring, leading to variations in their reactivity and applications. For instance:

    2,4,6-Trimethoxybenzaldehyde: Used in the synthesis of different pharmaceuticals and organic compounds.

    3,4,5-Trimethoxybenzaldehyde: Often used in the synthesis of natural products and bioactive molecules.

Each isomer has unique properties that make it suitable for specific applications, highlighting the importance of the substitution pattern in determining the compound’s reactivity and use.

Biological Activity

2,3,4-Trimethoxybenzaldehyde is a trimethoxylated aromatic aldehyde with the chemical formula C10_{10}H12_{12}O4_4. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties.

This compound is typically synthesized through a series of reactions involving methylation and formylation processes. The synthesis often utilizes gallic acid and dimethyl sulfate under alkaline conditions to yield the final product. The compound appears as white to light yellow crystals with a melting point of 38-40 degrees Celsius .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study evaluated its efficacy alongside its metal complexes against several pathogens:

Bacterial Strain Zone of Inhibition (mm)
Vibrio harveyi 9 (L4), 12 ([Co(L4)2_2])
Vibrio vulnificus 9 (L4), 12 ([Co(L4)2_2])
Escherichia coli Nil (L4), 8 ([Co(L4)2_2])
Bacillus pumilus 13 (L4), 15 ([Co(L4)2_2])

The results indicate that the metal complexes derived from this compound show enhanced antibacterial activity compared to the ligand alone. The mode of action is believed to involve hydrogen bonding between the azomethine nitrogen atom and cell constituents, disrupting normal cellular processes .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. It was found effective against common fungal strains such as Aspergillus flavus and Aspergillus niger. The zones of inhibition were recorded as follows:

Fungal Strain Zone of Inhibition (mm)
Aspergillus flavus 1 (L4), 3 ([Co(L4)2_2])
Aspergillus niger 1 (L4), 2 ([Co(L4)2_2])

These findings suggest that both the ligand and its metal complexes possess antifungal properties, with the complexes showing superior efficacy .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. In studies comparing the antioxidant capacity of the ligand and its metal complexes, it was observed that the latter exhibited significantly higher activity. The antioxidant mechanism is attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress in biological systems .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. A study highlighted its effects on tubulin-dependent GTP hydrolysis, which is crucial for cell division. By inhibiting this process, the compound could potentially disrupt cancer cell proliferation. Further investigations are necessary to fully elucidate its mechanisms and therapeutic potential in oncology .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

  • Antibacterial Efficacy : A comprehensive study demonstrated that metal complexes derived from this compound exhibit greater antibacterial effects than the parent compound alone.
  • Antifungal Studies : Research showed significant inhibition of fungal growth by both the ligand and its metal complexes against clinically relevant strains.
  • Antioxidant Mechanisms : Investigations into the antioxidant properties revealed that these compounds can effectively reduce oxidative damage in cellular models.

Properties

IUPAC Name

2,3,4-trimethoxybenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTUXUGXIFRVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID6062179
Record name 2,3,4-Trimethoxybenzaldehyde
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Molecular Weight

196.20 g/mol
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Physical Description

White to off-white powder; [Acros Organics MSDS]
Record name 2,3,4-Trimethoxybenzaldehyde
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CAS No.

2103-57-3, 54061-90-4
Record name 2,3,4-Trimethoxybenzaldehyde
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Record name 2,3,4-Trimethoxybenzaldehyde
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Record name Trimethoxybenzaldehyde (mixed isomers)
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Record name Benzaldehyde, 2,3,4-trimethoxy-
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Record name 2,3,4-TRIMETHOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

A mixed solution of 20 g of 1,2,3-trimethoxybenzene and 100 ml of tetrahydrofuran (THF) was cooled to -78° C., and 140 ml of a hexane solution containing 1M sec-butyl lithium (sec-BuLi) was added dropwise thereto. After stirring the mixture at the same temperature for 45 minutes, 11 ml of dimethylformamide (DMF) was added to the reaction mixture. The mixture was stirred at -50° C. or lower for 45 minutes. Then, a 10% acetic acid aqueous solution was added to the mixture, and the resulting mixture was extracted with diethyl ether. The extract was washed and dried, and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (solvent; hexane:ethyl acetate=9:1) to give 5.7 g of 2,3,4-trimethoxybenzaldehyde (yield: 24%, oily product).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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